molecular formula C11H14O3 B2454802 2-Methoxy-6-propoxybenzaldehyde CAS No. 385802-22-2

2-Methoxy-6-propoxybenzaldehyde

Cat. No.: B2454802
CAS No.: 385802-22-2
M. Wt: 194.23
InChI Key: PPQKVUDJQYVKBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-6-propoxybenzaldehyde can be synthesized through the reaction of 2-hydroxy-6-methoxybenzaldehyde with propyl bromide in the presence of potassium carbonate and a small amount of potassium iodide . The reaction is carried out in a mixed solvent of N,N-dimethylformamide and acetone at 100°C for 5 hours . The product is then extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and purified by column chromatography using a mixed solvent of hexane and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and propoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methoxy-6-propoxybenzoic acid.

    Reduction: 2-Methoxy-6-propoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used; for example, substitution with hydroxide ions would yield 2-hydroxy-6-propoxybenzaldehyde.

Scientific Research Applications

2-Methoxy-6-propoxybenzaldehyde has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-propoxybenzaldehyde is not well-documented. as an aldehyde, it can interact with various nucleophiles, including amino acids and proteins, potentially forming Schiff bases and other adducts. These interactions can affect biological pathways and molecular targets, although specific details are not available in the literature.

Comparison with Similar Compounds

2-Methoxy-6-propoxybenzaldehyde can be compared with other similar compounds, such as:

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Both compounds contain methoxy groups, but vanillin has a hydroxyl group instead of a propoxy group.

    Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Similar to vanillin but with different positions of the hydroxyl and methoxy groups.

    2-Methoxybenzaldehyde: Lacks the propoxy group present in this compound.

Properties

IUPAC Name

2-methoxy-6-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-7-14-11-6-4-5-10(13-2)9(11)8-12/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQKVUDJQYVKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Propyl bromide (1 ml) was added to a mixture of 2-hydroxy-6-methoxybenzaldehyde (0.45 g), potassium carbonate (0.83 g) and a small amount of potassium iodide in a mixed solvent of N,N-dimethylformamide (10 ml) and acetone (5 ml). After being stirred for 5 hours at 100° C., the mixture was poured into ice-water (20 ml) and extracted with ethyl acetate. The extract was washed with brine (10 ml), dried over magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using a mixed solvent of hexane and ethyl acetate (4:1). The fractions containing the objective compound were collected and evaporated under reduced pressure to give colorless oil of 2-methoxy-6-propoxybenzaldehyde (0.3 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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